molecular formula C7H10N2 B145717 2-(2-Aminoethyl)pyridine CAS No. 2706-56-1

2-(2-Aminoethyl)pyridine

Cat. No. B145717
CAS RN: 2706-56-1
M. Wt: 122.17 g/mol
InChI Key: XPQIPUZPSLAZDV-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)pyridine is an organic compound . It is used as a derivatizing agent for oligosaccharide detection, chromatographic separation, fluorometric or mass spectrometric analysis . It is also used in the production of various drugs .


Synthesis Analysis

The synthesis of 2-(2-Aminoethyl)pyridine involves several steps . It can be prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The reaction involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 2-(2-Aminoethyl)pyridine involves a pyridine ring linked to an aminoethyl group . The Ag-Nsac bond distances of 2.449 (2) and 2.495 (2) Å are much longer than those reported for other silver (I)-sac complexes .


Chemical Reactions Analysis

2-(2-Aminoethyl)pyridine participates in various chemical reactions. For instance, it is used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It also participates in the activation of human carbonic anhydrase II .


Physical And Chemical Properties Analysis

2-(2-Aminoethyl)pyridine is a liquid with a density of 1.049 g/mL at 25 °C (lit.) . Its molecular weight is 122.17 .

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Researchers use 2-(2-Aminoethyl)pyridine to construct coordination polymers and MOFs. These porous materials have applications in gas storage, catalysis, and drug delivery. The compound’s coordination sites facilitate the assembly of intricate structures.

Safety And Hazards

2-(2-Aminoethyl)pyridine is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-pyridin-2-ylethanamine
Source PubChem
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InChI

InChI=1S/C7H10N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQIPUZPSLAZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

3343-39-3 (di-hydrochloride)
Record name 2-(2-Aminoethyl)pyridine
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DSSTOX Substance ID

DTXSID5022196
Record name 2-(2-Aminoethyl)pyridine
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Molecular Weight

122.17 g/mol
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Product Name

2-(2-Aminoethyl)pyridine

CAS RN

2706-56-1
Record name 2-Pyridineethanamine
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Record name 2-(2-Aminoethyl)pyridine
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Record name 2-(2-Aminoethyl)pyridine
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Record name 2-Pyridineethanamine
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Record name 2-(2-Aminoethyl)pyridine
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Record name 2-(2-aminoethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-(2-Aminoethyl)pyridine?

A1: The molecular formula of 2-(2-Aminoethyl)pyridine is C7H10N2, and its molecular weight is 122.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2-(2-Aminoethyl)pyridine and its complexes?

A2: Common spectroscopic techniques include:* Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic stretching vibrations of amine (N-H) and pyridine ring (C=C and C=N) functionalities. [, , , , ]* UV-Vis spectroscopy: Useful for studying electronic transitions within the molecule and its complexes, providing insights into the coordination environment and electronic properties. [, , ]* Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the structure and dynamics of aepy and its complexes. [, ]* Electron Paramagnetic Resonance (EPR) spectroscopy: Particularly useful for characterizing complexes containing paramagnetic metal ions, providing insights into the electronic structure and geometry of the metal center. [, , ]

Q3: What types of metal ions does 2-(2-Aminoethyl)pyridine typically coordinate with?

A3: Aepy commonly acts as a bidentate ligand, coordinating to a variety of metal ions including, but not limited to, silver(I), copper(II), nickel(II), zinc(II), cobalt(II), cadmium(II), and rhenium(V). [, , , , , , , , , , ]

Q4: What are some common coordination modes exhibited by 2-(2-Aminoethyl)pyridine in metal complexes?

A4: Aepy frequently acts as a bridging ligand through its two nitrogen atoms (pyridine and amine), forming dinuclear or polymeric structures. It can also coordinate in a chelating fashion, forming a five-membered ring with the metal ion. [, , , , , , ]

Q5: How does the coordination of 2-(2-Aminoethyl)pyridine influence the properties of metal complexes?

A5: Coordination of aepy can significantly influence:* Structure: Dictates the geometry and nuclearity of the complex, leading to monomeric, dimeric, or polymeric structures. [, , , , ] * Magnetic Properties: Aepy can mediate magnetic interactions between metal centers, leading to ferromagnetic or antiferromagnetic coupling. [, , , ]* Redox Properties: The electronic properties of aepy can influence the redox potentials of metal ions in complexes. [, ]

Q6: What is known about the biological activity of 2-(2-Aminoethyl)pyridine and its metal complexes?

A6:
Histamine Receptor Agonist: Aepy acts as an agonist at histamine H1 receptors. [, , , , ]* Carbonic Anhydrase Activator: Aepy and some of its derivatives exhibit potent activating effects on β- and γ-class carbonic anhydrases from the bacterium Burkholderia pseudomallei. []* Anticancer Activity:* Copper(II) complexes of isatin-Schiff bases derived from aepy exhibit promising anticancer activity, inducing apoptosis in various cancer cell lines. [, ]

Q7: Have any catalytic applications been reported for 2-(2-Aminoethyl)pyridine or its metal complexes?

A7: Yes, oxidovanadium(IV) and dioxidovanadium(V) complexes anchored on chloromethylated polystyrene functionalized with aepy-derived Schiff bases have demonstrated catalytic activity in the hydroamination of styrene and vinyl pyridine. []

Q8: Have computational methods been employed to study 2-(2-Aminoethyl)pyridine and its complexes?

A8: * DFT Calculations: Density Functional Theory calculations have been used to investigate the energetic preference for the formation of trinuclear triangular architectures over tetranuclear square structures in complexes of aepy-derived Schiff bases. []* QSAR Studies: Quantitative structure-activity relationship (QSAR) studies have explored the relationship between the structure of 2-(2-aminoethyl)pyridine derivatives and their antivertigo activity. []

Q9: Is there information available on the stability of 2-(2-Aminoethyl)pyridine and its complexes?

A9: * Thermal Stability: Thermogravimetric and differential thermal analysis have been employed to study the thermal stability of aepy silver(I) nitrate complex. []* Hydrolytic Stability: The imine group in some aepy-derived copper(II) complexes has shown relative resistance to hydrolysis. []

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